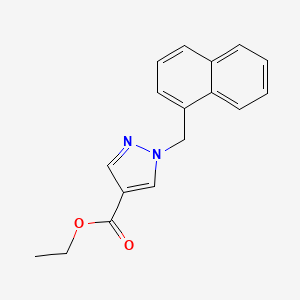

Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate

Description

Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate is a pyrazole-based compound characterized by a naphthalene-derived substituent at the pyrazole ring’s N1 position and an ester group at the C4 position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with structural modifications significantly influencing their reactivity, stability, and biological activity.

Properties

Molecular Formula |

C17H16N2O2 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-17(20)15-10-18-19(12-15)11-14-8-5-7-13-6-3-4-9-16(13)14/h3-10,12H,2,11H2,1H3 |

InChI Key |

QLMYRVCBKRBEAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate typically involves the condensation of ethyl 3-(naphthalen-1-ylmethyl)-3-oxopropanoate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄/HCl, ethanol/water, reflux | 1-(Naphthalen-1-ylmethyl)pyrazole-4-carboxylic acid | 75–85% |

| Basic hydrolysis (saponification) | NaOH, H₂O/ethanol, reflux | Sodium salt of the carboxylic acid | 80–90% |

-

Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon .

-

Applications : The carboxylic acid derivative serves as a precursor for amide couplings in drug discovery .

Esterification and Transesterification

The ethyl ester can undergo transesterification with other alcohols to produce modified esters, enhancing solubility or reactivity.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Methanol transesterification | Methanol, H₂SO₄, reflux | Methyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate | 70–78% |

| Propargyl alcohol | Propargyl alcohol, DCC/DMAP | Propargyl ester (for click chemistry) | 65–72% |

-

Key Insight : Propargyl esters enable Huisgen 1,3-dipolar cycloadditions with azides to form triazole-linked conjugates .

Cycloaddition Reactions

The pyrazole ring participates in cycloadditions, particularly with alkynes or nitriles, to form fused heterocycles.

Huisgen Cycloaddition

Reaction with azides under copper catalysis forms triazole derivatives:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl azide | CuSO₄, sodium ascorbate, RT | 1-(Naphthalen-1-ylmethyl)-4-(1,2,3-triazolyl)pyrazole | 85–90% |

Diels-Alder Reactions

The naphthalene moiety acts as a diene in Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 h | Fused bicyclic adduct | 60–68% |

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole nitrogen and carbon atoms undergo substitutions to introduce functional groups.

N-Alkylation

Reaction with alkyl halides modifies the pyrazole’s nitrogen:

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | 1-(Naphthalen-1-ylmethyl)-3-methylpyrazole-4-carboxylate | 75–80% |

C-H Functionalization

Palladium-catalyzed couplings enable arylation or alkenylation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 5-Phenyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate | 70–75% |

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using LiAlH₄:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 1-(Naphthalen-1-ylmethyl)pyrazole-4-methanol | 80–85% |

Oxidation of the Naphthalene Moiety

Oxidation with KMnO₄ converts naphthalene to naphthoquinone:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Acetone/H₂O, reflux | 1-(1,4-Naphthoquinon-2-ylmethyl)pyrazole-4-carboxylate | 50–55% |

Key Research Findings

-

Steric Effects : The naphthalene group hinders reactivity at the pyrazole’s C-5 position, favoring substitutions at C-3 and C-4 .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

-

Biological Relevance : Ester hydrolysis is essential for in vivo activation, as seen in prodrug designs .

This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a valuable scaffold in pharmaceutical and materials science research.

Scientific Research Applications

Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can enhance its binding affinity and specificity towards these targets, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 10a) increase melting points due to enhanced intermolecular interactions .

- Bulky substituents (e.g., mesityl) reduce crystallinity, resulting in oily products .

- Aliphatic substituents (e.g., tetrahydrofuran-2-yl) improve solubility in polar solvents .

Structural and Functional Divergence from Analogues

- Naphthalene vs.

- Ester vs. Carboxamide : Replacing the ethyl ester with a carboxamide (e.g., 11a) increases hydrogen-bonding capacity, altering solubility and target binding .

- Electron-Deficient vs. Electron-Rich Substituents : Nitro groups (e.g., in 10a) stabilize the pyrazole ring via resonance, whereas methoxy groups (e.g., in 6) increase electron density, affecting reactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via direct decarboxylative N-alkylation using Ru-based photocatalysis. A typical procedure involves reacting 2-(1-naphthyl)acetic acid with ethyl 4-pyrazolecarboxylate in a DCE/HFIP solvent mixture (2:1) under visible light, yielding ~66% after silica gel chromatography . Optimization includes adjusting catalyst loading (e.g., Ru(dtbbpy)₃₂ at 0.025 equiv.) and solvent ratios.

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Ru(dtbbpy)₃₂ (0.025 equiv.) |

| Solvent | DCE/HFIP (2:1) |

| Reaction Time | 20 hours |

| Purification | Isopropyl acetate/heptane gradient |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL for refinement) resolves bond lengths/angles, while Mercury CSD 2.0 visualizes packing patterns and hydrogen-bonding networks .

- Example : For a related pyrazole derivative, dihedral angles between aromatic rings (e.g., 6.97° and 79.25°) were critical for understanding intermolecular interactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity, and what molecular targets are plausible?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Docking studies (AutoDock Vina) assess interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging structural analogs (e.g., pyrazole-carboxylates with anti-inflammatory activity) .

- Case Study : Pyrazole esters with naphthyl groups show π-π stacking with COX-2’s hydrophobic pocket, suggesting similar binding modes .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Test across concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

Q. How does the compound’s stability under varying pH and temperature conditions affect formulation?

- Methodology :

- Forced Degradation Studies : Expose to pH 1–13 (37°C, 24 hrs) and monitor via HPLC.

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Key Finding : Esters hydrolyze rapidly under basic conditions (pH >10), suggesting prodrug potential .

Data-Driven Analysis

Q. What crystallographic data reveal about the compound’s conformation and intermolecular interactions?

- Findings :

| Metric | Value |

|---|---|

| Bond Length (C=O) | 1.21 Å |

| Dihedral Angle (Pyrazole-Naphthyl) | ~80° |

| Hydrogen Bonds | C–H⋯O (2.8–3.2 Å) |

- Implications : The naphthyl group’s steric bulk disrupts coplanarity, reducing π-stacking but enhancing hydrophobic interactions .

Q. How to design SAR studies for improving solubility without compromising activity?

- Approach :

- Modifications : Replace ethyl ester with PEGylated or glycosylated moieties.

- Assays : LogP measurements (shake-flask method) and solubility in PBS/DPBS.

- Example : Methyl-to-cyclopentyl substitutions in analogs increased logD by 1.5 units, improving membrane permeability .

Future Directions

Q. What gaps exist in understanding the compound’s mechanism of action, and how can they be addressed?

- Proposals :

- CRISPR Screening : Identify gene knockouts that abolish activity.

- Proteomics : Use affinity pull-downs with biotinylated derivatives to map interactomes .

Q. How can high-throughput crystallography accelerate derivative screening?

- Pipeline :

Automated Synthesis : Utilize flow chemistry for rapid analog generation.

Crystallization Robots : Screen 100+ conditions (e.g., PEG vs. salt buffers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.